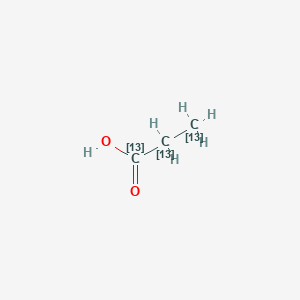

(1,2,3-13C3)propanoic acid

Descripción

Role of Carbon-13 Labeled Compounds as Mechanistic Probes

Carbon-13 labeled compounds, in particular, serve as powerful mechanistic probes in metabolic research. researchgate.net The incorporation of ¹³C into a molecule allows researchers to follow the carbon backbone through various enzymatic reactions. rsc.org By analyzing the distribution of the ¹³C label in downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can deduce the activity of specific metabolic pathways. nih.govresearchgate.net

This approach is crucial for:

Elucidating reaction mechanisms: The specific position of the ¹³C label in a product molecule can confirm or refute a proposed reaction mechanism. researchgate.net

Identifying active pathways: It helps to determine which of several possible metabolic routes are active under specific conditions. rsc.org

Quantifying metabolic fluxes: By measuring the rate of incorporation of ¹³C into various metabolites, researchers can calculate the flux through different pathways. creative-proteomics.com

The use of ¹³C-labeled compounds has been instrumental in advancing our understanding of central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. mdpi.com

Fundamental Basis for Utilizing (1,2,3-13C3)propanoic acid as a Metabolic Tracer

(1,2,3-¹³C₃)propanoic acid is particularly useful as a metabolic tracer due to the unique metabolic fate of propionate (B1217596). Propionate is a short-chain fatty acid that, once converted to its active form, propionyl-CoA, can enter central metabolism. A primary route for propionyl-CoA metabolism is its carboxylation to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle. nih.gov

By using propanoic acid labeled with ¹³C at all three carbon positions, researchers can track the incorporation of this three-carbon unit into the TCA cycle and subsequent metabolic pathways. nih.gov This allows for the investigation of anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. The distinct labeling pattern generated by (1,2,3-¹³C₃)propanoic acid provides a clear signature that can be followed through various metabolic transformations. nih.gov However, it is important to note that at high concentrations, propionate itself can alter hepatic metabolism, which may complicate the interpretation of tracer studies. nih.gov

Historical Context of Propionate Tracer Studies in Pathway Elucidation

The use of propionate as a tracer in metabolic studies has a long history, predating the widespread use of stable isotopes. Early studies often employed radioactive isotopes of carbon (¹⁴C) to trace the metabolic fate of propionate. ichtj.waw.plnih.gov These foundational studies were crucial in establishing the major pathways of propionate metabolism, including its conversion to succinyl-CoA and its role in gluconeogenesis. nih.gov

With the advent of stable isotope technologies and advanced analytical techniques like MS and NMR, the use of ¹³C-labeled propionate has become more prevalent. nih.gov These methods offer the advantage of not using radioactivity and provide more detailed information about the specific positions of the labeled atoms within molecules. nih.gov Over the years, various isotopomers of propionate, including [1-¹³C]propionate, [2-¹³C]propionate, and uniformly labeled [U-¹³C₃]propionate (another term for (1,2,3-¹³C₃)propanoic acid), have been used to investigate different aspects of metabolism. nih.govnih.gov These studies have been critical in refining our understanding of metabolic pathways in various organisms, from bacteria to humans, and under different physiological and disease conditions. nih.govnih.gov For instance, studies using (1,2,3-¹³C₃)propanoic acid have been instrumental in investigating odd-chain fatty acid metabolism and its role in various metabolic disorders. researchgate.nethanyang.ac.kr

Interactive Data Table: Applications of this compound in Research

| Research Area | Organism/System | Key Findings | Reference |

| Metabolic Pathway Analysis | Megasphaera hexanoica | Elucidated the carbon elongation pathway for the production of odd-chain carboxylic acids like valerate (B167501) and heptanoate. researchgate.nethanyang.ac.kr | researchgate.net, hanyang.ac.kr |

| TCA Cycle Dynamics | Human Heart Tissue | Demonstrated the formation of trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) from propionate, revealing a non-oxidative fate. biorxiv.orgresearchgate.net | biorxiv.org, researchgate.net |

| Metabolite Identification | Rat | Identified urinary metabolites of propionic acid, primarily methylmalonic acid. psu.edu | psu.edu |

| Fatty Acid Synthesis | Mammalian Cell Lines (HepG2) | Discovered a novel pathway where propionyl-CoA is a precursor for the synthesis of trans-2-methyl-2-pentenoyl-CoA. nih.govnih.gov | nih.gov, nih.gov |

| Vitamin B6 Synthesis | Chemical Synthesis | Used as a starting material for the synthesis of ¹³C₃-labeled B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine). mdpi.com | mdpi.com |

Propiedades

IUPAC Name |

(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432142 | |

| Record name | Propionic acid-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153474-35-2 | |

| Record name | Propionic acid-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153474-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Characterization of 1,2,3 13c3 Propanoic Acid

Chemical Synthesis Routes for Isotopic Enrichment

The chemical synthesis of (1,2,3-¹³C₃)propanoic acid typically involves the use of precursors already enriched with the carbon-13 isotope. symeres.com A common strategy is the carboxylation of an ethyl Grignard reagent (CH₃CH₂MgBr) with carbon-13 labeled carbon dioxide (¹³CO₂). To achieve full labeling across all three carbon atoms, the starting ethyl magnesium bromide must also be synthesized from ¹³C-labeled precursors.

Another described method involves the oxidation of an appropriate ¹³C-labeled ethylene (B1197577) to produce propionic acid. chembk.com The specific starting materials and reaction conditions can be adapted based on the desired yield and the availability of isotopically labeled precursors. For instance, the synthesis of propanoic acid-1-¹³C can be achieved from the reaction of ethylmagnesium bromide and ¹³C-labeled carbon dioxide. chemicalbook.com While this example illustrates labeling at a single position, the principle can be extended to full labeling by using fully ¹³C-labeled starting materials.

The isotopic purity of the final product is highly dependent on the enrichment of the starting materials. Commercially available (1,2,3-¹³C₃)propanoic acid often boasts an isotopic purity of 99 atom % ¹³C. sigmaaldrich.comalfa-chemistry.com

Biosynthetic Approaches Utilizing ¹³C-Labeled Precursors

Biosynthetic methods offer an alternative for the production of (1,2,3-¹³C₃)propanoic acid, often by leveraging the metabolic pathways of microorganisms. In these approaches, a ¹³C-labeled substrate is introduced into a culture of a specific microorganism capable of producing propionate (B1217596).

For example, studies have utilized [1,2,3-¹³C₃]propionate to trace its metabolism in bacteria like Megasphaera hexanoica. researchgate.nethanyang.ac.kr This bacterium can produce odd-chain carboxylic acids, and by feeding it fully labeled propionate, researchers can follow the incorporation of the ¹³C atoms into other metabolites. researchgate.nethanyang.ac.kr Similarly, the metabolism of propionate by Escherichia coli has been investigated using various ¹³C-labeled propionate isotopologues, including [1,2,3-¹³C₃]propionate, to elucidate the metabolic pathways involved. nih.gov

These biosynthetic approaches are particularly valuable for studying metabolic fluxes and identifying novel metabolic pathways. nih.gov The enrichment of propionic acid and other metabolites can be measured in the culture medium or within the cells themselves. nih.govnih.gov

Verification of Isotopic Purity and Positional Labeling

Ensuring the isotopic purity and the correct positional labeling of (1,2,3-¹³C₃)propanoic acid is paramount for its use in quantitative studies. symeres.com Two primary analytical techniques are employed for this verification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

¹³C NMR spectroscopy is a powerful, non-destructive technique for confirming the presence and position of ¹³C atoms within a molecule. docbrown.infoacs.org In an unlabeled propanoic acid molecule, the ¹³C NMR spectrum shows three distinct signals, corresponding to the three different carbon environments. docbrown.infochemicalbook.com For (1,2,3-¹³C₃)propanoic acid, the presence of ¹³C at all three positions would result in a complex spectrum due to ¹³C-¹³C spin-spin coupling, providing direct evidence of the full isotopic labeling. The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the neighboring atoms, with the carboxyl carbon appearing at the highest chemical shift. docbrown.info

The Human Metabolome Database provides experimental ¹³C NMR spectral data for propanoic acid in D₂O, which can serve as a reference. hmdb.cahmdb.ca While standard ¹³C NMR is useful, more advanced techniques might be necessary to fully resolve the coupling patterns in a fully labeled molecule.

Mass Spectrometry (MS) for Isotopic Enrichment and Integrity

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to quantify the level of isotopic enrichment. nih.govnih.gov For (1,2,3-¹³C₃)propanoic acid, the molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to the unlabeled compound, corresponding to the three ¹³C atoms. sigmaaldrich.com The molecular weight of unlabeled propanoic acid is approximately 74 g/mol , while that of (1,2,3-¹³C₃)propanoic acid is approximately 77.06 g/mol . sigmaaldrich.comnih.govscbt.com

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like propanoic acid and its derivatives. nih.govnih.gov The fragmentation pattern of the molecule in the mass spectrometer can also provide information about the location of the isotopic labels. docbrown.info By comparing the mass spectra of the labeled and unlabeled compounds, the degree of isotopic enrichment can be accurately determined. nih.gov This technique is also crucial for tracing the metabolic fate of the labeled propanoic acid in biological systems. researchgate.nethanyang.ac.krnih.gov

Table 1: Analytical Methods for Isotopic Characterization

| Analytical Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position of ¹³C labels and provides structural information. docbrown.infoacs.org |

| Mass Spectrometry (MS) | Determines the molecular weight and quantifies the level of isotopic enrichment. sigmaaldrich.comnih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and analyzes volatile compounds, providing both retention time and mass spectral data for identification and quantification of isotopic enrichment. nih.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive method for the analysis of non-volatile compounds and for tracing metabolic pathways. nih.govfda.gov |

Stability Considerations for Isotopic Labeling in Research Applications

Stable isotope-labeled compounds, such as (1,2,3-¹³C₃)propanoic acid, are generally considered stable under recommended storage conditions, which typically involve refrigeration. alfa-chemistry.com The carbon-13 isotope is non-radioactive, and the C-C and C-H bonds are strong, making the label chemically stable. lucerna-chem.ch

However, it is important to consider the potential for isotopic exchange or degradation under specific experimental conditions. For instance, in certain chemical reactions or biological processes, there could be a theoretical possibility of bond cleavage that might affect the isotopic integrity of the molecule. Therefore, it is crucial to handle the compound according to the supplier's recommendations and to be aware of the chemical environment in which it is being used. chembk.com The stability of the labeled compound ensures that the observed results are due to the intended experimental variable and not an artifact of label degradation.

Applications of 1,2,3 13c3 Propanoic Acid in Metabolic Pathway Elucidation

Investigation of Central Carbon Metabolism and Associated Fluxes

The entry of propionate (B1217596) into central metabolism occurs via its conversion to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle, a critical hub for energy production and biosynthesis. The use of (1,2,3-13C3)propanoic acid allows for the precise tracking of this entry point and the subsequent distribution of the 13C label throughout the cycle.

Once [13C3]succinyl-CoA enters the TCA cycle, the labeled carbon atoms are incorporated into subsequent intermediates. By analyzing the mass isotopomer distribution (the pattern of 13C labeling) in metabolites like fumarate (B1241708), malate (B86768), and citrate (B86180), researchers can quantify the contribution of propionate to the TCA cycle pool. nih.govnih.gov For example, in studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), cells incubated with [13C3]propionate showed significant labeling in TCA cycle intermediates. nih.gov The detection of M+3 labeled malate and citrate confirms that the three-carbon backbone of propionate has entered the cycle as a single unit. nih.gov This method allows for the direct measurement of propionyl-CoA anaplerosis, the process of replenishing TCA cycle intermediates. nih.gov

The flow of these labeled carbons can be followed through multiple turns of the cycle, providing a dynamic view of metabolic activity. researchgate.netnih.govresearchgate.net While this compound does not directly trace glycolysis, its impact on the TCA cycle provides context for the interplay between different metabolic pathways that feed the cycle, such as glycolysis (via pyruvate) and glutaminolysis. nih.govresearchgate.net

Anaplerosis is crucial for maintaining the concentration of TCA cycle intermediates, which are often withdrawn for biosynthetic processes (cataplerosis). wikipedia.orgresearchgate.net Propionyl-CoA is a key anaplerotic substrate, and this compound is an ideal tracer to quantify its contribution. researchgate.net Studies have shown that the metabolism of substrates like odd-chain fatty acids, which produce 13C3-propionyl-CoA, leads to a significant enrichment of 13C3-labeling in TCA intermediates such as malate. nih.gov This directly demonstrates the anaplerotic function of the propionyl-CoA pathway.

By measuring the rate of incorporation of the 13C label from propanoate into the TCA cycle pool, researchers can calculate the anaplerotic flux. This information is critical for understanding cellular homeostasis, especially in highly proliferative cells or in metabolic diseases where these pathways may be impaired. nih.govresearchgate.net The balance between the anaplerotic influx from propionate and the cataplerotic efflux of intermediates for processes like gluconeogenesis or lipogenesis can thus be quantitatively assessed. wikipedia.orgresearchgate.net

Table 1: Isotopomer Labeling of TCA Intermediates from [13C3]propionate

This table illustrates the expected labeling pattern of key TCA cycle intermediates following the introduction of [13C3]propionate, which enters the cycle as M+3 succinyl-CoA.

| Metabolite | Expected Mass Isotopomer (First Turn) | Metabolic Significance |

| Succinyl-CoA | M+3 | Direct entry point of propionate carbons. |

| Fumarate | M+3 | Downstream of succinate (B1194679) dehydrogenase. |

| Malate | M+3 | Hydration of fumarate. nih.gov |

| Oxaloacetate | M+3 | Oxidation of malate. |

| Citrate | M+3 | Condensation of M+3 oxaloacetate with unlabeled acetyl-CoA. nih.gov |

Dissection of Propionate Utilization Pathways

This compound is instrumental in studying the specifics of propionate catabolism, particularly in differentiating between competing pathways and identifying key metabolic products.

The primary, canonical pathway for propionyl-CoA metabolism proceeds through its carboxylation to methylmalonyl-CoA and subsequent conversion to succinyl-CoA. nih.gov However, in situations where this pathway is impaired, such as in the genetic disorder propionic acidemia, propionyl-CoA can be shunted into an alternative route. nih.govnih.gov In this pathway, propionyl-CoA condenses with oxaloacetate in a reaction catalyzed by citrate synthase to form methylcitrate. nih.govresearchgate.net

Using this compound allows researchers to trace the fate of propionyl-CoA and quantify the relative flux through these two pathways. The detection of M+3 labeled succinyl-CoA and its downstream products indicates activity of the methylmalonate pathway. nih.gov Conversely, the presence of M+3 labeled methylcitrate points to the activity of the alternative pathway. nih.gov This distinction is crucial for diagnosing and monitoring inherited metabolic disorders related to propionyl-CoA metabolism. nih.govfrontiersin.org

Stable isotope tracing with this compound enables the unambiguous identification and quantification of downstream metabolites. Upon administration, the tracer is activated to [13C3]-propionyl-CoA. nih.gov Following the canonical pathway, the label appears in [13C3]methylmalonyl-CoA and subsequently [13C3]succinyl-CoA. nih.gov In studies on rats, urine analysis following administration of [1,2,3-13C3]propionic acid revealed the presence of labeled methylmalonic acid, confirming this metabolic conversion. nih.gov

Furthermore, this tracer has been used to uncover novel metabolic fates for propionate. For instance, research has identified an anabolic pathway where two molecules of [13C3]-propionyl-CoA condense to form a six-carbon molecule, [13C6]trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), in both murine and human tissues. nih.gov This discovery highlights a previously underappreciated anabolic role for propionate beyond its function as an anaplerotic substrate. nih.gov

Table 2: Key Labeled Intermediates in Propionate Utilization Pathways

This table summarizes the key 13C-labeled intermediates that can be detected when using this compound to trace the two main propionate utilization pathways.

| Pathway | Key Labeled Intermediate | Mass Isotopomer | Significance of Detection |

| Methylmalonate Pathway | Methylmalonyl-CoA | M+3 | Confirms flux through the canonical catabolic pathway. |

| Methylmalonate Pathway | Succinyl-CoA | M+3 | Indicates successful conversion for entry into the TCA cycle. nih.gov |

| Methylcitrate Pathway | Methylcitrate | M+3 | Indicates flux through the alternative pathway, often active in metabolic disorders. nih.govresearchgate.net |

| Anabolic Pathway | trans-2-methyl-2-pentenoyl-CoA | M+6 | Reveals a direct anabolic fate of propionate. nih.gov |

Studies in Fatty Acid Metabolism

The metabolism of propionate is intrinsically linked to fatty acid metabolism. Propionyl-CoA is the end-product of the beta-oxidation of odd-chain fatty acids. Conversely, propionyl-CoA can also serve as a primer for the synthesis of odd-chain fatty acids.

While direct studies extensively using this compound to trace de novo odd-chain fatty acid synthesis are specialized, the principle is well-established in metabolic research. The 13C3-propionyl-CoA generated from the tracer can be used by fatty acid synthase as a starting block instead of acetyl-CoA. This would result in the synthesis of odd-chain fatty acids (e.g., pentadecanoic acid, C15:0; heptadecanoic acid, C17:0) that contain the 13C3 label at the omega-end of the acyl chain. Analyzing the labeling patterns in the cellular fatty acid pool after administering this compound can therefore quantify the rate of odd-chain fatty acid synthesis and turnover, providing insights into lipid dynamics and their relationship with central carbon metabolism.

Tracing De Novo Fatty Acid Biosynthesis

De novo fatty acid biosynthesis is the process by which cells create fatty acids from non-fatty acid precursors. While the primary building block for even-chain fatty acids is acetyl-CoA, propionyl-CoA, derived from this compound, can also be utilized, particularly as a primer for the synthesis of odd-chain fatty acids. The labeled carbons from this compound can be incorporated into the growing fatty acid chain, allowing researchers to quantify the contribution of propionate to fatty acid synthesis.

Research Findings:

Studies utilizing ¹³C-labeled propionate have demonstrated its incorporation into fatty acids. When this compound is introduced into a biological system, it is converted to propionyl-CoA. This molecule can then enter the fatty acid synthesis pathway. The initial condensation of propionyl-CoA with malonyl-CoA results in a five-carbon intermediate, which is then elongated in subsequent cycles by the addition of two-carbon units from malonyl-CoA. The presence of the ¹³C label in the resulting fatty acid provides direct evidence of this pathway's activity.

While the primary product of this pathway is odd-chain fatty acids, the labeled carbons can also potentially appear in even-chain fatty acids through various metabolic interconversions, although this is a less direct route.

Analysis of Odd-Chain Fatty Acid Incorporation

The most direct application of this compound in lipid metabolism is in tracing the synthesis and incorporation of odd-chain fatty acids. Propionyl-CoA is the obligate precursor for the de novo synthesis of these fatty acids, which have an odd number of carbon atoms (e.g., C15:0, C17:0).

Detailed Research Findings:

Research in various model systems has utilized ¹³C-labeled propionate to track its conversion into odd-chain fatty acids. By measuring the isotopic enrichment of ¹³C in specific odd-chain fatty acids isolated from tissues or cells, scientists can determine the rate of their synthesis from propionate. This approach has been crucial in understanding the metabolic fate of propionate derived from the diet or from the breakdown of other molecules.

A study investigating propionate metabolism in patients with propionic or methylmalonic acidemias used a primed, constant infusion of [1-¹³C]propionate to assess whole-body propionate kinetics. The study measured the propionate appearance rate under different dietary conditions.

| Condition | Propionate Appearance Rate (μmol·kg⁻¹·h⁻¹) |

| Fasting | 38.6 ± 8 |

| Carbohydrate Feeding | 22.6 ± 5 |

This data demonstrates that the production of propionate, a precursor for odd-chain fatty acids, is significantly influenced by the body's metabolic state. The reduction in propionate appearance during carbohydrate feeding suggests a decrease in the breakdown of sources like odd-chain fatty acids and certain amino acids.

Elucidation of Amino Acid Metabolism and Interconversion Networks

The metabolism of this compound is intricately linked with several amino acid metabolic pathways. After its conversion to propionyl-CoA, it enters the tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA. The intermediates of the TCA cycle can then serve as precursors for the synthesis of various amino acids, allowing the ¹³C label to be incorporated into their structures.

Valine Metabolism and its Relationship to Propionate

The catabolism of the branched-chain amino acid valine is a significant endogenous source of propionyl-CoA. The final steps of valine breakdown yield succinyl-CoA, which is an intermediate in the TCA cycle. This metabolic link means that this compound can be used to study the reverse of this pathway or to probe the pool of intermediates shared between propionate and valine metabolism.

Research Findings:

While direct tracing from this compound to valine is not a primary metabolic route, the labeled propionate can enrich the pool of TCA cycle intermediates that are in equilibrium with precursors of valine synthesis in certain organisms. More commonly, studies focus on the breakdown of ¹³C-labeled valine to track the production of propionyl-CoA and its subsequent metabolic fate. The use of this compound can help to quantify the contribution of non-valine sources to the propionyl-CoA pool.

Alanine Metabolism and Pyruvate (B1213749) Cycling

This compound has been employed as a tracer to investigate hepatic pyruvate cycling, a process that involves the interconversion of pyruvate, oxaloacetate, and phosphoenolpyruvate. Propionyl-CoA enters the TCA cycle as succinyl-CoA, and its labeled carbons can be traced through the cycle to oxaloacetate. Oxaloacetate can then be decarboxylated to phosphoenolpyruvate, which can be converted to pyruvate, and subsequently to alanine.

Detailed Research Findings:

Several studies have utilized (1,2,3-13C3)propionate as a metabolic tracer to measure hepatic pyruvate cycling rates. However, some research has indicated that propionate itself can alter hepatic metabolism, potentially complicating the interpretation of results. One study reported that the use of (1,2,3-13C3)propionate as a tracer led to surprisingly high calculated rates of hepatic pyruvate cycling, which were two to four times the rate of citrate synthase flux. nih.gov

This finding has led to a debate about the suitability of (1,2,3-13C3)propionate as a tracer for hepatic glucose and mitochondrial metabolism under certain conditions, as the tracer itself may perturb the very pathways it is intended to measure. nih.gov The study demonstrated that propionate infusion significantly increased the ratio of pyruvate cycling to mitochondrial flux.

| Treatment | VPyr-Cyc/VMito |

| Control | 0.2 ± 0.1 |

| Propionate (0.1 mM) | 0.4 ± 0.1 |

| Propionate (0.5 mM) | 0.6 ± 0.1 |

These results highlight the importance of carefully considering the potential metabolic effects of the tracer molecule itself when designing and interpreting stable isotope tracing studies.

Contributions to Other Labeled Amino Acid Derivatives (e.g., Tryptophan, Cysteine, Tyrosine)

The carbon skeleton of propionyl-CoA, derived from this compound, can be incorporated into various metabolites that serve as precursors for the synthesis of other amino acids. Through its entry into the TCA cycle, the ¹³C label can be distributed among several intermediates that are starting points for the biosynthesis of non-essential amino acids.

Research Findings:

While direct, high-yield pathways from propionate to tryptophan, cysteine, or tyrosine are not established, the intermediates of central carbon metabolism that are labeled by this compound can contribute carbons to the synthesis of these amino acids. For instance, oxaloacetate and pyruvate, which can become labeled, are precursors for aspartate and alanine, respectively. These amino acids can, in turn, contribute to the synthesis of other amino acids. However, tracing studies specifically using this compound to quantify the contribution to these specific amino acids are not widely reported, as more direct labeled precursors for these amino acids are typically used.

Research on Other Biochemical Pathways (e.g., Purine (B94841) Biosynthesis)

The building blocks for purine biosynthesis are derived from several sources, including amino acids (glycine, aspartate, and glutamine), carbon dioxide, and one-carbon units carried by tetrahydrofolate. The connection to this compound metabolism is less direct than for fatty acids and some amino acids.

Research Findings:

The entry of labeled carbons from this compound into the TCA cycle can lead to the labeling of aspartate, which is a direct precursor for the purine ring. Specifically, the nitrogen and one carbon atom of the purine ring are derived from aspartate. Therefore, it is metabolically plausible that the ¹³C label from this compound could be incorporated into purines. However, specific studies utilizing this compound as a primary tracer to elucidate the de novo purine biosynthesis pathway are not prominent in the scientific literature. Researchers typically employ more direct labeled precursors, such as labeled glycine (B1666218) or formate, to study this pathway.

Advanced Analytical Methodologies for 1,2,3 13c3 Propanoic Acid Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Isotopic Analysis

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of atomic nuclei. For molecules labeled with ¹³C, NMR is particularly valuable for determining the precise location of the isotopic labels within a molecule.

Carbon-13 NMR for Positional Labeling and Connectivity Information

Carbon-13 NMR (¹³C-NMR) directly observes the ¹³C nuclei, providing distinct signals for each unique carbon environment in a molecule. docbrown.info In the context of (1,2,3-¹³C₃)propanoic acid, all three carbon atoms are NMR-active, allowing for unambiguous tracking of the intact carbon skeleton as it is incorporated into various metabolites.

The chemical shifts in a ¹³C-NMR spectrum indicate the chemical environment of each carbon atom. For propanoic acid, three distinct signals are observed, corresponding to the three different carbon atoms in the molecule. docbrown.info The presence of ¹³C-¹³C spin-spin coupling between adjacent labeled carbons in metabolites derived from (1,2,3-¹³C₃)propanoic acid provides crucial connectivity information. This coupling results in the splitting of NMR signals into multiplets, confirming that the carbon backbone has remained intact during metabolic conversion. For instance, the detection of multiplets in the ¹³C-NMR spectrum of succinate (B1194679) derived from (1,2,3-¹³C₃)propanoic acid indicates that the propionate (B1217596) was metabolized via a pathway that preserves the C-C bonds, such as the methylmalonyl-CoA pathway. nih.gov In contrast, pathways that cleave the carbon skeleton would result in the loss of this coupling information. nih.gov

Table 1: Representative ¹³C-NMR Chemical Shifts for Propanoic Acid

| Carbon Atom | Chemical Shift (ppm) |

| C1 (Carboxyl) | ~180 |

| C2 (Methylene) | ~28 |

| C3 (Methyl) | ~9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Research has demonstrated the utility of uniformly ¹³C-labeled propionate in elucidating metabolic pathways. For example, studies have used [U-¹³C₃]propionate to investigate anaplerosis in the heart and gluconeogenesis in humans. nih.govphysiology.org The complex multiplet patterns observed in the ¹³C-NMR spectra of metabolites like glucose and glutamate (B1630785) provide quantitative data on the relative activities of different metabolic routes. nih.govphysiology.org

Bio-NMR Spectroscopy for Biomolecular Structural Dynamics

Bio-NMR spectroscopy extends the principles of NMR to the study of biological macromolecules like proteins and nucleic acids. While direct studies focusing on the interaction of (1,2,3-¹³C₃)propanoic acid with biomolecules are not extensively documented, the use of ¹³C-labeled precursors is a cornerstone of biomolecular NMR. Isotopic labeling, including with ¹³C, has been instrumental in studying the structure and dynamics of large and complex proteins. nih.gov

The incorporation of ¹³C from labeled substrates into amino acids allows for the application of a suite of multidimensional NMR experiments that can resolve the intricate structures of proteins. This approach has transformed solution-based NMR spectroscopy, enabling the study of much larger and more complex biological systems than was previously possible with only ¹⁵N labeling. nih.gov Although not directly involving (1,2,3-¹³C₃)propanoic acid, the principles of using ¹³C labeling to probe biomolecular structure are highly relevant. The metabolic products of (1,2,3-¹³C₃)propanoic acid can be incorporated into amino acids, which in turn are built into proteins, thereby providing a means to introduce ¹³C labels into these large biomolecules for structural and dynamic studies.

Hyperpolarization Techniques for Enhanced NMR Sensitivity

A major limitation of ¹³C-NMR is its inherently low sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus. jove.comnih.gov Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP), can overcome this limitation by dramatically increasing the polarization of ¹³C nuclei, leading to a signal enhancement of several orders of magnitude. jove.comstanford.edu

This enhanced sensitivity allows for real-time monitoring of metabolic processes in vitro and in vivo. nih.govnih.gov In a typical d-DNP experiment, a ¹³C-labeled substrate, like pyruvate (B1213749), is polarized in a solid state at low temperatures and then rapidly dissolved and injected into the system of interest. stanford.edunih.gov The strong NMR signals from the hyperpolarized substrate and its metabolic products can then be detected with high temporal resolution.

While studies specifically hyperpolarizing (1,2,3-¹³C₃)propanoic acid are not as common as those with pyruvate, the principles are directly applicable. Hyperpolarized [U-¹³C₃]propionate could be used to trace its rapid metabolic conversion in real-time, providing unprecedented insights into the kinetics of propionate metabolism in living systems. The development of NMR-compatible bioreactors further enhances the capability to perform such real-time metabolic studies on cell cultures. nih.gov

Mass Spectrometry (MS)-Based Metabolomics for Isotopic Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the context of stable isotope tracing, MS is used to determine the extent and pattern of isotope incorporation into metabolites.

Quantification of Mass Isotopomer Distributions (MIDs)

When a ¹³C-labeled substrate like (1,2,3-¹³C₃)propanoic acid is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. This results in a population of molecules of the same metabolite with different numbers of ¹³C atoms, known as mass isotopomers. The relative abundance of these isotopomers is referred to as the Mass Isotopomer Distribution (MID). nih.gov

MS analysis of a metabolite pool reveals a series of peaks corresponding to the different mass isotopomers (M+0, M+1, M+2, M+3, etc.), where M is the mass of the unlabeled metabolite. nih.govresearchgate.net The MID provides a quantitative measure of the contribution of the labeled precursor to the synthesis of the metabolite. For example, in a study of propionate anaplerosis in the perfused rat heart, the M3 enrichment of propionyl-CoA and methylmalonyl-CoA reached approximately 90% and 85%, respectively, when perfused with [¹³C₃]propionate. nih.gov In contrast, the M3 enrichment of succinyl-CoA was much lower, indicating contributions from other, unlabeled carbon sources. nih.gov This type of quantitative analysis is crucial for metabolic flux analysis, which aims to determine the rates of metabolic reactions within a network.

Table 2: Illustrative Mass Isotopomer Distribution of a Metabolite Derived from (1,2,3-¹³C₃)propanoic acid

| Mass Isotopomer | Relative Abundance (%) | Interpretation |

| M+0 | 10 | Unlabeled metabolite from endogenous sources |

| M+1 | 5 | Metabolite with one ¹³C atom incorporated |

| M+2 | 15 | Metabolite with two ¹³C atoms incorporated |

| M+3 | 70 | Metabolite with three ¹³C atoms incorporated (direct contribution from the tracer) |

Note: This is a hypothetical example to illustrate the concept of MID.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile metabolites. creative-proteomics.comnih.govnih.gov In GC-MS, a complex mixture of metabolites is first separated by gas chromatography based on their volatility and interaction with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. nih.gov

For the analysis of organic acids like propanoic acid and its metabolites, chemical derivatization is often required to increase their volatility. nih.gov GC-MS is highly sensitive and provides excellent quantitative data, making it well-suited for measuring the concentrations and isotopic enrichment of metabolites in biological samples. creative-proteomics.com

In studies involving (1,2,3-¹³C₃)propanoic acid, GC-MS can be used to analyze the isotopic labeling patterns of various metabolites in biological fluids or tissue extracts. nih.govescholarship.org For example, GC-MS has been used to identify ¹³C-labeled metabolites during the anaerobic oxidation of propanoic acid, allowing researchers to differentiate between different metabolic pathways. nih.gov The ability to separate and identify numerous metabolites in a single run makes GC-MS a valuable tool for comprehensive metabolic profiling in studies utilizing (1,2,3-¹³C₃)propanoic acid as a tracer. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique for quantifying short-chain fatty acids (SCFAs) like propanoic acid in intricate biological matrices. nih.gov This method often circumvents the need for derivatization, a chemical modification process that is sometimes required to improve the detection of certain molecules. nih.gov The use of isotope-labeled internal standards, such as (1,2,3-¹³C₃)propanoic acid, is crucial for accurate quantification, as it helps to correct for any loss of analyte during sample preparation and analysis. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first processed to remove interfering substances. mdpi.com The extracted analytes are then separated on a liquid chromatography column before being introduced into the mass spectrometer. mdpi.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. docbrown.info This technique has been successfully applied to a variety of biological samples, including tissues and bodily fluids. nih.gov

A key advantage of using LC-MS/MS is its ability to perform scheduled multiple reaction monitoring (MRM), which enhances the specificity of detection by monitoring for specific precursor and product ion transitions. nih.gov This is particularly useful when analyzing complex mixtures where multiple compounds may have similar properties. nih.gov The development of fully automated LC-MS/MS systems has further streamlined the analysis of organic acids in clinical settings, enabling rapid and reproducible measurements. mdpi.com

Tandem Mass Spectrometry for Positional Isotopomer Determination

Tandem mass spectrometry (MS/MS) is instrumental in determining the specific positions of isotopic labels within a molecule, a concept known as positional isotopomer analysis. nih.gov When (1,2,3-¹³C₃)propanoic acid is metabolized, the ¹³C atoms can be incorporated into various other molecules. hanyang.ac.kr By fragmenting the parent molecule in the mass spectrometer and analyzing the resulting fragment ions, researchers can deduce the original positions of the ¹³C labels. docbrown.infonih.gov

This capability is critical for distinguishing between different metabolic pathways. hanyang.ac.kr For example, tracking experiments with (1,2,3-¹³C₃)propionate have been used to investigate the carbon elongation pathway in bacteria, revealing how propionate is incorporated into larger fatty acids like valerate (B167501) and heptanoate. hanyang.ac.kr The mass spectra of these products show the retention of the three ¹³C atoms, indicating that the propionate molecule was incorporated intact without prior decomposition. hanyang.ac.kr

The ability to distinguish between positional isotopomers provides a level of detail that is not achievable with standard mass spectrometry, which only measures the total number of isotopic labels in a molecule. nih.gov This makes tandem mass spectrometry an indispensable tool for in-depth metabolic studies.

Design and Execution of Stable Isotope Tracer Experiments

The use of stable isotope-labeled compounds like (1,2,3-¹³C₃)propanoic acid is central to the design of experiments aimed at understanding metabolic dynamics. These experiments involve introducing the labeled tracer into a biological system and then tracking its incorporation into various metabolites over time.

Principles of Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a powerful technique that utilizes substrates enriched with stable isotopes, such as ¹³C or ¹⁵N, to trace the metabolic activity of microorganisms within a complex community. The fundamental principle of SIP is that the isotopic label from the substrate will be incorporated into the cellular biomass, including nucleic acids (DNA and RNA) and proteins, of the organisms that are actively consuming it. By separating and analyzing these labeled biomolecules, researchers can identify the specific microbes responsible for the metabolism of the supplied substrate.

The use of fully labeled compounds like (1,2,3-¹³C₃)propanoic acid is advantageous in SIP studies as it provides a strong and clear signal, facilitating the detection of labeled biomolecules. The choice of the labeled substrate is critical and depends on the specific metabolic pathway being investigated.

Metabolic Flux Analysis (MFA) Approaches and Computational Modeling

Metabolic Flux Analysis (MFA) is a quantitative approach used to determine the rates (fluxes) of metabolic reactions within a biological system. medchemexpress.com It relies on the use of stable isotope tracers, like (1,2,3-¹³C₃)propanoic acid, and the measurement of isotopic labeling patterns in metabolic intermediates and end products. medchemexpress.comnih.gov The data obtained from these measurements are then used in conjunction with computational models of metabolic networks to calculate the intracellular fluxes. nih.gov

While [¹³C₃]propionate has been used in flux analysis, some studies suggest it can alter the very metabolic pathways it is intended to measure, such as the TCA cycle, which can complicate the interpretation of results. nih.gov Therefore, careful consideration and validation are necessary when using this tracer for MFA. nih.gov The integration of data from multiple tracers and analytical techniques, such as both NMR and MS, can provide a more comprehensive and accurate picture of metabolic fluxes. nih.govresearchgate.net

The following table presents a simplified overview of how different isotopic tracers can be used in MFA to probe various metabolic pathways:

| Tracer | Primary Pathway(s) Probed | Key Metabolites Analyzed |

| [U-¹³C₆]Glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, TCA Cycle | Glycolytic intermediates, TCA cycle intermediates, amino acids |

| [U-¹³C₅]Glutamine | TCA Cycle, anaplerosis | TCA cycle intermediates, amino acids |

| (1,2,3-¹³C₃)propanoic acid | TCA Cycle, anaplerosis, fatty acid synthesis | TCA cycle intermediates, glucose, fatty acids nih.govnih.gov |

Dynamic Labeling Strategies for Kinetic Pathway Information

Dynamic labeling experiments involve collecting samples at multiple time points after the introduction of a stable isotope tracer. This approach provides kinetic information about metabolic pathways, allowing researchers to determine the rates at which metabolites are synthesized and consumed. By observing how the isotopic enrichment of different metabolites changes over time, it is possible to reconstruct the flow of the label through the metabolic network and infer the activities of various enzymes and pathways.

These strategies are particularly useful for studying metabolic systems that are not at a steady state or for investigating the immediate effects of a perturbation on metabolic fluxes. The high temporal resolution of dynamic labeling can reveal transient metabolic states that would be missed in steady-state experiments.

Achieving Isotopic Steady State in Experimental Models

In many metabolic flux analysis studies, the goal is to analyze the system at an isotopic steady state. This is a condition where the isotopic enrichment of intracellular metabolites remains constant over time, indicating that the rates of label incorporation and turnover have reached equilibrium. Achieving a true isotopic steady state is crucial for the accurate calculation of metabolic fluxes using many MFA models.

The time required to reach isotopic steady state can vary significantly depending on the organism, the specific metabolic pathway being studied, and the experimental conditions. For pathways with slow turnover rates, achieving a steady state may not be practical. In such cases, isotopically non-stationary MFA (INST-MFA) methods are employed, which model the transient labeling dynamics.

Conceptual Frameworks and Data Interpretation in 13c Tracer Studies

Mathematical Modeling of Metabolic Networks for Flux Calculation

At the heart of ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the construction of a mathematical model that codifies the known biochemistry of an organism's metabolic network. creative-proteomics.com This model serves as the scaffold upon which flux calculations are performed. The fundamental principle involves feeding cells a ¹³C-labeled substrate, such as (1,2,3-¹³C₃)propanoic acid, and measuring the resulting distribution of ¹³C atoms in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov

The process connects experimental data to metabolic fluxes through the following steps:

Network Definition: A stoichiometric model of the relevant metabolic pathways is created. This includes all known reactions, their substrates, products, and the specific atom transitions that map the atoms of substrates to the atoms of products.

System of Equations: Based on the network map, a system of algebraic equations is formulated to describe the flow and distribution of isotopes. This system relates the unknown intracellular fluxes to the measured mass isotopomer distributions (MIDs) of key metabolites. nih.gov

Flux Estimation: Computational algorithms are then used to find the set of flux values that best explains the experimentally measured MIDs. This is typically achieved by minimizing the sum of squared residuals between the model-predicted MIDs and the experimental data. creative-proteomics.com

Two primary modeling approaches are used:

Stationary State ¹³C-MFA (SS-MFA): This is the most common approach and assumes the biological system is in both a metabolic and isotopic steady state, meaning fluxes and labeling patterns are constant over time. nih.gov

Isotopically Instationary ¹³C-MFA (INST-MFA): This more complex method analyzes the transient labeling dynamics of metabolites over time. nih.gov INST-MFA does not require the system to reach full isotopic steady state and can often provide higher resolution for certain fluxes, particularly exchange fluxes. nih.gov

Specialized software packages have been developed to handle the complexity of these calculations, including 13CFLUX2, OpenFLUX, and METRAN, which provide platforms for model construction, simulation, and statistical analysis. oup.comnih.govmit.edu

Interpretation of Isotopic Enrichment Patterns in Metabolite Pools

When (1,2,3-¹³C₃)propanoic acid is introduced into a biological system, it is typically activated to propionyl-CoA. This molecule serves as an entry point into central carbon metabolism, primarily by being carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. The three ¹³C atoms from the propanoate tracer are thus introduced into the TCA cycle as a fully labeled four-carbon molecule (succinyl-CoA).

The interpretation of the resulting isotopic enrichment patterns relies on analyzing the Mass Isotopomer Distribution (MID) of downstream metabolites. nih.gov An MID is a vector that describes the fractional abundance of each isotopologue of a metabolite, from M+0 (unlabeled) to M+n (fully labeled, where n is the number of carbon atoms). nih.gov

For example, the metabolism of (1,2,3-¹³C₃)propanoic acid would lead to the following expected patterns:

Succinate (B1194679), Fumarate (B1241708), Malate (B86768): These TCA cycle intermediates will initially appear as M+3 species, as they are directly formed from the M+3 succinyl-CoA.

Citrate (B86180)/Isocitrate: After one turn of the TCA cycle, the M+3 malate condenses with unlabeled acetyl-CoA, potentially producing M+3 citrate. Subsequent turns of the cycle will lead to more complex labeling patterns (M+1, M+2, etc.) as labeled carbons are recycled.

Aspartate and Glutamate (B1630785): These amino acids are directly synthesized from the TCA cycle intermediates oxaloacetate and α-ketoglutarate, respectively. Their MIDs will therefore mirror those of their precursors, providing a window into TCA cycle activity and amino acid biosynthesis.

By analyzing the relative abundances of these isotopologues, researchers can deduce the contribution of propanoate to the TCA cycle pool relative to other carbon sources like glucose or glutamine. mit.edu

Table 1: Illustrative Mass Isotopomer Distribution (MID) in TCA Cycle Intermediates Following Metabolism of (1,2,3-¹³C₃)Propanoic Acid

This table shows a hypothetical, yet representative, MID for key metabolites after a system reaches isotopic steady state with (1,2,3-¹³C₃)propanoic acid as a tracer. The M+3 enrichment in succinate reflects the direct entry of the tracer, while the patterns in subsequent metabolites reveal insights into cycle flux and dilution from other sources.

| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 |

| Succinate | 45% | 5% | 10% | 40% | 0% |

| Fumarate | 45% | 5% | 10% | 40% | 0% |

| Malate | 50% | 6% | 11% | 33% | 0% |

| Aspartate | 50% | 6% | 11% | 33% | 0% |

Accounting for Isotopic Exchange and Reversibility in Biochemical Reactions

A significant challenge in metabolic modeling is that many enzymatic reactions are bidirectional, meaning they can operate in both the forward and reverse directions simultaneously. mdpi.com This reversibility, or "isotopic exchange," can significantly alter the labeling patterns of metabolites. For instance, the conversion of succinate to fumarate in the TCA cycle is reversible. If a ¹³C-labeled fumarate molecule is converted back to succinate, it can scramble the expected labeling pattern, leading to inaccurate flux calculations if not properly addressed. nih.gov

¹³C-MFA is uniquely capable of quantifying these exchange fluxes. nih.gov The mathematical models used for flux analysis can be constructed to include separate rates for the forward (v_f_) and backward (v_b_) directions of a reaction. The net flux is the difference (v_net_ = v_f_ - v_b_), while the exchange flux represents the total bidirectional flow. The presence of specific isotopomers that can only be formed through a reverse reaction provides the necessary information for the model to resolve these bidirectional rates. mdpi.com Failure to account for high exchange fluxes can lead to a significant underestimation of the true metabolic activity of an enzyme.

Integration of ¹³C Data with Other Isotopic Tracers (e.g., ¹⁵N, ²H)

While ¹³C tracers are excellent for tracking carbon flow, a more comprehensive understanding of metabolism can be achieved by integrating data from other stable isotopes, such as Nitrogen-15 (¹⁵N) and Deuterium (²H). nih.govcreative-proteomics.com This multi-isotope approach allows for the simultaneous measurement of interconnected metabolic networks.

¹³C and ¹⁵N Dual Tracing: By providing a ¹³C-labeled carbon source like (1,2,3-¹³C₃)propanoic acid and a ¹⁵N-labeled nitrogen source (e.g., ¹⁵N-ammonia or ¹⁵N-glutamine), researchers can simultaneously track the flow of carbon and nitrogen. nih.gov This is particularly powerful for studying the interplay between central carbon metabolism and amino acid biosynthesis. For example, one could measure how the carbon backbone from propanoate is incorporated into glutamate while simultaneously tracking the source of the amino group via ¹⁵N labeling, thereby quantifying transamination fluxes. nih.gov

¹³C and ²H Dual Tracing: Deuterium tracers, often supplied as ²H₂O or ²H-labeled substrates, are used to trace hydrogen atoms. This provides critical information on the activity of redox pathways (e.g., production and consumption of NADPH and NADH) and biosynthetic routes like de novo fatty acid synthesis. nih.gov Combining ¹³C and ²H tracers enables the simultaneous quantification of carbon fluxes and the associated redox metabolism, offering a more complete systems-level view. nih.govresearchgate.net High-resolution mass spectrometry is often essential for these studies, as it can distinguish between metabolites labeled with ¹³C and ²H based on their precise mass defects. nih.gov

Challenges and Solutions in Deconvoluting Complex Metabolic Pathways

Despite its power, ¹³C-MFA faces several challenges, particularly when applied to complex biological systems.

Challenges:

Network Complexity: Large metabolic networks with parallel pathways or cycles can be difficult to resolve, as different flux distributions may result in similar labeling patterns. acs.org

Underdetermined Systems: In some cases, the available labeling data is insufficient to uniquely determine all fluxes in the model, resulting in a range of possible solutions rather than a single value. mdpi.com

Metabolic and Isotopic Assumptions: Both SS-MFA and INST-MFA rely on assumptions about the metabolic state of the system, which may not always hold true, especially in dynamic environments. creative-proteomics.com

Solutions:

Advanced Computational Modeling: Modern flux analysis software employs sophisticated algorithms (e.g., Elementary Metabolite Unit (EMU) framework) that improve computational efficiency and can handle genome-scale models. nih.govmit.edu Statistical methods like Bayesian analysis can be used to rigorously assess the confidence intervals of estimated fluxes.

Optimal Tracer Design: The choice of isotopic tracer is critical for the precision of flux estimates. nih.govresearchgate.net Computational tools can be used to design experiments and select the optimal ¹³C-labeled substrate (or combination of substrates) to resolve specific pathways of interest.

Parallel Labeling Experiments: Performing multiple experiments with different ¹³C tracers (e.g., [1-¹³C]glucose in one experiment and [U-¹³C]glucose in another) can provide complementary data that helps constrain the model and resolve ambiguous fluxes. nih.gov

Integration of 'Omics' Data: Constraining metabolic models with data from other 'omics' platforms, such as transcriptomics or proteomics, can help to narrow the solution space and increase the accuracy of flux predictions.

Machine Learning Approaches: Emerging machine learning frameworks are being developed to predict flux distributions from labeling data, potentially reducing computation time and improving the robustness of solutions compared to traditional optimization-based methods. nrel.gov

Research Applications in Diverse Biological Systems

Microbial Metabolism in Environmental and Host-Associated Niches

Microbial Metabolism in Environmental and Host-Associated Niches

Stable isotope probing (SIP) with ¹³C-labeled substrates, including (1,2,3-¹³C₃)propanoic acid, is a robust method for linking microbial identity to metabolic function within complex environmental samples. This technique allows researchers to identify the specific microorganisms that are actively consuming a particular substrate in their natural habitat.

In environmental microbiology, (1,2,3-¹³C₃)propanoic acid is instrumental in tracing carbon flow through soil ecosystems. Propionate (B1217596) is a key intermediate in the anaerobic degradation of organic matter. By introducing ¹³C-labeled propionate into soil microcosms, scientists can track its assimilation into the biomass of soil microorganisms.

One significant application is in the study of syntrophy, a metabolic partnership where two or more microorganisms cooperate to degrade a substance that neither can break down alone. For instance, in anoxic paddy soil, the oxidation of propionate is thermodynamically unfavorable and requires a syntrophic relationship between propionate-oxidizing bacteria and hydrogen-consuming methanogens. A study utilizing (1,2,3-¹³C₃)propanoic acid in anoxic paddy soil demonstrated that after several weeks of incubation, archaeal nucleic acids showed greater ¹³C labeling than those of their bacterial partners. This finding suggests that the methanogenic archaea, such as Methanobacterium and Methanosarcina species, were actively consuming the byproducts of propionate oxidation by bacteria. This approach has been pivotal in identifying the active players in these crucial biogeochemical cycles. elsevierpure.com

Table 1: Key Microbial Genera Involved in Syntrophic Propionate Oxidation in Anoxic Paddy Soil Identified via ¹³C-Propionate SIP

| Microbial Group | Genera Identified with ¹³C Incorporation | Implied Metabolic Role |

| Bacteria | Smithella, Syntrophobacter | Syntrophic propionate oxidation |

| Archaea | Methanobacterium, Methanosarcina | Methanogenesis (H₂ consumption) |

This table is a representation of findings from stable isotope probing studies in anoxic soil environments.

(1,2,3-¹³C₃)propanoic acid is also a valuable tracer for elucidating the metabolic pathways within specific microorganisms, such as the model bacterium Escherichia coli and the complex community of the gut microbiota.

In E. coli, propionate can be metabolized through several pathways, primarily the methylcitrate cycle and the methylmalonyl-CoA pathway. Studies using singly or triply labeled propionate have been instrumental in distinguishing the flux through these pathways. When E. coli is grown on [¹³C]propionate as the sole carbon source, the resulting ¹³C enrichment in amino acids like glutamate (B1630785) can be analyzed by nuclear magnetic resonance (NMR). The specific labeling patterns of these metabolites provide clues about the operative metabolic routes. For instance, metabolism via the methylmalonyl-CoA pathway would lead to [1,2,3-¹³C₃]succinyl-CoA, while the methylcitrate pathway produces [1,2,3-¹³C₃]pyruvate. These distinct labeling patterns in downstream metabolites allow for the quantitative assessment of pathway usage.

The human gut microbiota produces significant amounts of propionate through the fermentation of dietary fibers. This short-chain fatty acid is a crucial energy source for the host and plays a role in various physiological processes. Understanding the microbial origins and metabolic routes of propionate production is a key area of research. Genomic and metagenomic analyses have identified three primary pathways for propionate formation in gut bacteria: the succinate (B1194679) pathway, the acrylate (B77674) pathway, and the propanediol (B1597323) pathway. Stable isotope labeling studies have confirmed the operation of these pathways in specific gut microbes. For example, the acrylate pathway's role in lactate (B86563) utilization by Coprococcus catus has been verified using stable isotope tracers. elsevierpure.com The succinate pathway is predominant in the phylum Bacteroidetes, while the propanediol pathway is more common in the Lachnospiraceae family for processing deoxy sugars. elsevierpure.com

Mammalian Metabolic Research

In mammalian systems, (1,2,3-¹³C₃)propanoic acid serves as a tracer to investigate intermediary metabolism, particularly in tissues with high metabolic activity like the liver and muscle.

The liver is a central hub for metabolism, and propionate, primarily derived from gut microbial fermentation, is largely metabolized within this organ. Studies in mice using infusions of [¹³C₃]propionate have been employed to assess hepatic metabolic fluxes. This technique allows for the in vivo quantification of pathways such as the citric acid cycle (Krebs cycle), gluconeogenesis (the synthesis of glucose), and pyruvate (B1213749) cycling. The ¹³C label from propionate is incorporated into various intermediates of these pathways, and the isotopic enrichment in metabolites like glucose and glutamate can be measured to calculate the rates of these metabolic processes.

Recent research has also uncovered a novel anabolic pathway for propionate in mammalian tissues, including the liver, muscle, and adipose tissue. This pathway involves the direct condensation of two propionyl-CoA molecules to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA. The use of [¹³C₃]propionate was critical in confirming that all six carbons of this metabolite were derived from two molecules of propionate, without prior entry into the citric acid cycle.

(1,2,3-¹³C₃)propanoic acid is a key tool for studying central carbon metabolism and the bioenergetics of mammalian cells. By tracing the fate of the ¹³C atoms, researchers can gain a dynamic view of how cells generate energy and biosynthetic precursors.

The use of [¹³C₃]propionate in conjunction with other isotopic tracers and advanced modeling techniques allows for a more comprehensive analysis of metabolic fluxes. For example, inconsistencies in hepatic flux estimates derived from different tracers like [¹³C₃]lactate and [¹³C₃]propionate have been investigated. These studies have highlighted the importance of accounting for factors such as peripheral tracer recycling (e.g., the Cori cycle) and incomplete isotope equilibration within the citric acid cycle for accurate flux determination. Such detailed analyses are crucial for understanding the metabolic dysregulation that occurs in diseases like type 2 diabetes and nonalcoholic fatty liver disease.

Table 2: Application of [¹³C₃]Propionate in Mammalian Metabolic Flux Analysis

| Metabolic Pathway | Tissue Studied | Key Findings from [¹³C₃]Propionate Tracing |

| Citric Acid Cycle | Liver | Quantification of anaplerotic and cataplerotic fluxes. |

| Gluconeogenesis | Liver | Estimation of the contribution of propionate to glucose production. |

| Pyruvate Cycling | Liver | Assessment of the interconversion rates between pyruvate and other metabolites. |

| Novel Anabolic Pathway | Liver, Muscle, Adipose Tissue | Identification of the direct condensation of two propionate molecules. |

This table summarizes the use of [¹³C₃]propionate in elucidating key metabolic pathways in mammalian tissues.

Plant Metabolism and Biosynthetic Pathways

The application of (1,2,3-¹³C₃)propanoic acid extends to the study of plant metabolism, where it has been used to uncover novel biosynthetic routes. While the metabolism of many primary compounds in plants is well-understood, the pathways for certain molecules, including propionate, are still being elucidated.

Research using [2-¹³C]propionate in seedlings of Arabidopsis thaliana and other plants, including both monocots and dicots, has revealed the accumulation of β-hydroxypropionate. This finding suggests the operation of a modified β-oxidation pathway for propionyl-CoA metabolism within the peroxisomes. The use of ¹³C NMR was essential in identifying the labeled β-hydroxypropionate. Further genetic studies in Arabidopsis mutants have helped to dissect the enzymes involved in this pathway. These investigations indicate that while mitochondria in plants possess the machinery to convert the amino acid valine to propionyl-CoA, they may lack the enzymes to further metabolize it. The peroxisomal pathway, therefore, represents a significant route for propionate metabolism in plants. These findings suggest that peroxisomal enzymes, traditionally associated with fatty acid degradation, may have a broader role in plant metabolism than previously understood.

In Vitro Cellular and Cell-Free System Applications

The stable isotope-labeled compound (1,2,3-¹³C₃)propanoic acid serves as a valuable tracer in in vitro studies to elucidate the metabolic fate of propionate in various biological systems. Its use in isolated cellular and cell-free systems allows for precise tracking of the carbon backbone of propanoic acid as it is metabolized through different biochemical pathways. This approach provides quantitative insights into cellular metabolism, unhindered by the complexities of whole-organism studies.

One of the primary applications of (1,2,3-¹³C₃)propanoic acid in vitro is in the study of hepatic metabolism. Research using isolated rat hepatocytes has demonstrated the utility of this tracer in quantifying the conversion of propionate into glucose (gluconeogenesis) and its oxidation to carbon dioxide. These studies are crucial for understanding the liver's role in processing short-chain fatty acids, which are significant products of gut microbial fermentation.

In a key study, isolated rat hepatocytes were incubated with (1,2,3-¹³C₃)propanoic acid to trace its metabolic fate. The findings from this research provided detailed quantitative data on the distribution of the ¹³C label into various metabolic end-products.

Detailed Research Findings:

In experiments with isolated rat hepatocytes, the metabolism of (1,2,3-¹³C₃)propanoic acid was investigated under conditions mimicking both the fed and fasted states. The study quantified the flux of propionate through major metabolic pathways, revealing the liver's capacity to utilize this short-chain fatty acid.

The primary findings indicate that a significant portion of the propionate is directed towards gluconeogenesis, highlighting its importance as a substrate for glucose production in the liver. A smaller but notable fraction of the propionate is completely oxidized to CO₂, contributing to cellular energy production. The distribution of the ¹³C label from (1,2,3-¹³C₃)propanoic acid into glucose and CO₂ provides a direct measure of the relative activities of these pathways.

The following table summarizes the quantitative data obtained from these in vitro experiments with isolated rat hepatocytes.

Table 1: Metabolic Fate of (1,2,3-¹³C₃)propanoic acid in Isolated Rat Hepatocytes

| Parameter | Value |

|---|---|

| Cell System | Isolated Rat Hepatocytes |

| Tracer Compound | (1,2,3-¹³C₃)propanoic acid |

| Propionate Utilized (nmol/mg cell dry weight) | 267 ± 18 |

| ¹³C Label Incorporation into Glucose (nmol/mg cell dry weight) | 88.5 ± 6.9 |

| ¹³C Label Incorporation into CO₂ (nmol/mg cell dry weight) | 39.4 ± 3.5 |

| Percentage of Utilized Propionate Converted to Glucose | 33.2% |

| Percentage of Utilized Propionate Oxidized to CO₂ | 14.8% |

These findings from in vitro cellular systems provide a foundational understanding of the hepatic metabolism of propionate. The use of (1,2,3-¹³C₃)propanoic acid allows for an unambiguous tracing of its carbon atoms, offering a clear picture of its contribution to central carbon metabolism. Such studies are essential for building accurate metabolic models and for understanding the physiological roles of short-chain fatty acids.

Future Directions and Emerging Paradigms

Development of Novel Labeled Metabolite Tracers Incorporating (1,2,3-13C3)propanoic acid Backbone

The core structure of this compound provides a versatile backbone for the chemical synthesis of a new generation of metabolic tracers. These novel tracers can be designed to probe specific metabolic pathways with greater precision. For instance, by derivatizing the propanoic acid, researchers can create labeled analogs of more complex molecules, allowing for the investigation of their metabolic fate.

A significant area of development is in the study of propionate (B1217596) metabolism itself, which has implications for various physiological and pathological states. Research has demonstrated the in vivo existence of a direct anabolic pathway that converts three-carbon propionate into a six-carbon metabolite, a process conserved across species, including humans. The use of [13C3]-propionate has been instrumental in confirming that this pathway is distinct from conventional fatty acid synthesis that proceeds via acetyl-CoA. This discovery opens up new avenues for developing tracers based on the this compound backbone to further elucidate the enzymes and regulatory mechanisms of this novel metabolic route.

Future research will likely focus on creating a panel of such tracers to simultaneously monitor multiple metabolic pathways, providing a more holistic view of cellular metabolism.

Integration of Isotopic Tracing with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics)

The integration of stable isotope tracing with multi-omics technologies represents a powerful approach to unraveling the complex interplay between metabolic fluxes and other cellular processes. By combining this compound tracing with proteomics and transcriptomics, researchers can gain a more comprehensive understanding of how metabolic changes influence gene expression and protein activity, and vice versa.

A compelling example of this integration is the study of histone modifications. Recent research has shown that propionate, a short-chain fatty acid, can serve as a substrate for histone propionylation, a post-translational modification that can regulate gene expression. By using 13C-labeled propionate, it has been demonstrated that propionate is directly incorporated into histones, leading to changes in chromatin accessibility and the expression of proto-oncogenes.

This multi-omics approach, as detailed in the table below, allows for a deeper understanding of how diet and metabolism can have a direct impact on the epigenome and subsequent cellular function.

| Multi-Omics Integration with this compound Tracing | ||

| Omics Technology | Information Gained | Example Application |

| Proteomics | Identification and quantification of proteins with 13C-labeled propionyl modifications. | Studying the role of histone propionylation in cancer cell signaling. |

| Transcriptomics | Analysis of changes in gene expression in response to 13C-propionate supplementation and subsequent metabolic shifts. | Identifying gene networks regulated by propionate-driven epigenetic changes. |

| Metabolomics | Tracing the metabolic fate of the 13C label from propanoic acid into other metabolites. | Mapping the flux through the propionate-to-six-carbon anabolic pathway. |

Future studies will likely leverage this integrated approach to investigate the role of propionate metabolism in a variety of contexts, including cancer biology, immunology, and neurobiology.

Advancements in High-Throughput Isotopic Analysis Platforms

The increasing complexity of metabolic studies necessitates the development of high-throughput analytical platforms for isotopic analysis. The ability to rapidly and accurately measure the incorporation of 13C from this compound into a wide range of metabolites is crucial for large-scale studies.

Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are continuously being improved for higher sensitivity, resolution, and speed. These advancements are critical for detecting and quantifying low-abundance metabolites and their isotopologues. For example, the development of microscale methods allows for the assessment of hepatic glucose and intermediary metabolism in conscious, unrestrained mice using only microliter quantities of blood, which is a significant advancement for in vivo studies. vanderbilt.edu

Furthermore, the development of automated sample preparation and data analysis pipelines is essential for handling the large datasets generated in high-throughput metabolomics. The integration of robotics and sophisticated software will be key to realizing the full potential of this compound in large-scale metabolic profiling.

Computational Innovations for Large-Scale Metabolic Network Reconstruction and Flux Prediction

The data generated from this compound tracing experiments require sophisticated computational tools for interpretation. The development of advanced algorithms and models is crucial for reconstructing large-scale metabolic networks and accurately predicting metabolic fluxes.

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses isotopic labeling data to quantify intracellular metabolic fluxes. nih.gov The complexity of these models is continually increasing to incorporate more reactions and cellular compartments. Innovations in computational modeling are focused on:

Improved algorithms for flux estimation: Developing more robust and efficient algorithms to solve the complex mathematical equations involved in 13C-MFA.

Integration of multi-omics data: Creating models that can integrate data from transcriptomics, proteomics, and metabolomics to provide a more comprehensive and accurate picture of cellular metabolism. nih.gov

Dynamic metabolic modeling: Moving beyond steady-state assumptions to model the dynamic changes in metabolic fluxes in response to perturbations.

These computational advancements will be essential for translating the data from this compound tracing into a deeper understanding of complex biological systems.

Expanding Applications in Systems Biology and Metabolic Engineering Research

The use of this compound and other isotopic tracers is fundamental to the fields of systems biology and metabolic engineering. In systems biology, these tracers are used to understand the structure and dynamics of metabolic networks and how they are regulated. In metabolic engineering, they are used to identify bottlenecks in metabolic pathways and to design strategies for improving the production of desired compounds. nih.gov

The study of propionate metabolism has significant implications for both fields. For example, in metabolic engineering, understanding the flux through different propionate utilization pathways is crucial for optimizing the production of propionate-derived chemicals. researcher.life One study examined the Krebs tricarboxylic acid (TCA) cycle by metabolic engineering and high-resolution 13C NMR, measuring the oxidation of [1,2,3-13C]propionate to glutamate (B1630785) in Escherichia coli. nih.gov